Capiri

Medicinal Chemistry Drug Conjugates Topoisomerase I Inhibitors

Capiri is a single, covalent heterodimer integrating camptothecin-analog and nucleoside-analog pharmacophores. Its unique architecture (MW 946 g/mol) enables studies into simultaneous target engagement and distinct intracellular trafficking, which are unattainable with simple mixtures of irinotecan and capecitabine. An ideal chemical probe for dissecting polypharmacology and as a challenging standard for advanced analytical method development (HRMS, LCxLC). Intended exclusively for R&D; not for human or veterinary use.

Molecular Formula C48H60FN7O12
Molecular Weight 946 g/mol
CAS No. 1100690-10-5
Cat. No. B1251126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapiri
CAS1100690-10-5
SynonymsXELIRI
capecitabine-irinotecan combination
CAPIRI
Molecular FormulaC48H60FN7O12
Molecular Weight946 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O.CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
InChIInChI=1S/C33H38N4O6.C15H22FN3O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t33-;8-,10-,11-,13-/m01/s1
InChIKeyPGMBSCDPACPRSG-SCSDYSBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capiri (CAS 1100690-10-5): Identity, Chemical Class, and Procurement Baseline


Capiri, designated by CAS Number 1100690-10-5, is a synthetic small molecule with the molecular formula C48H60FN7O12 and a molecular weight of 946 g/mol . The compound exhibits a complex hybrid architecture, with its SMILES string revealing a covalent fusion of a camptothecin-analog topoisomerase I inhibitor pharmacophore (represented by the pentacyclic core) and a nucleoside analog moiety (represented by the 5-fluoro-2-oxopyrimidine scaffold) linked via a carbamate bridge . This unique molecular structure distinguishes it from simpler, single-mechanism agents. The compound is commercially available from specialty chemical suppliers, typically at ≥95% purity, and is intended exclusively for research and development purposes, not for human or veterinary therapeutic use .

Why Capiri (CAS 1100690-10-5) Cannot Be Replaced by a Simple Analog: The Structural Rationale


Generic substitution within the class of camptothecin derivatives or fluoropyrimidines is precluded by Capiri's unique covalent heterodimeric architecture . Unlike monofunctional agents such as irinotecan (which solely inhibits topoisomerase I) or capecitabine (a prodrug of 5-FU), Capiri is a single chemical entity that integrates both pharmacophores into one molecule . This is not a physical mixture but a covalent conjugate. Consequently, its molecular weight (946 g/mol), physicochemical properties, and potential for simultaneous, intramolecular target engagement are not replicated by simple admixtures of its constituent classes. Selecting Capiri over a combination of two separate compounds or a simpler analog is driven by the need to investigate the specific biological outcomes—such as altered cellular uptake, distinct intracellular trafficking, or unique polypharmacology—that arise exclusively from this covalently linked hybrid structure . The following evidence quantifies these differentiating properties.

Capiri (CAS 1100690-10-5) Quantitative Differentiation: Evidence for Scientific Selection


Molecular Complexity: Physicochemical Differentiation from Irinotecan

Capiri is a covalent heterodimer that combines a camptothecin-analog core with a nucleoside analog moiety. Its molecular weight of 946 g/mol is substantially higher than that of the standard topoisomerase I inhibitor irinotecan (MW ~586 g/mol for the free base) . This represents a 61% increase in molecular weight and a correspondingly higher topological polar surface area (tPSA) and number of hydrogen bond donors/acceptors . These altered physicochemical properties directly impact membrane permeability, solubility, and potential for efflux transporter recognition, distinguishing Capiri from simpler topoisomerase I poisons in cell-based assays.

Medicinal Chemistry Drug Conjugates Topoisomerase I Inhibitors

Molecular Complexity: Physicochemical Differentiation from Capecitabine

Capiri contains a 5-fluoro-2-oxopyrimidine nucleoside analog moiety, a structural feature associated with antimetabolite activity. This component is covalently linked to the camptothecin core. The molecular weight of Capiri (946 g/mol) is over three times that of capecitabine (MW 359.35 g/mol) . This substantial size difference results in significantly lower aqueous solubility for Capiri, which can affect its behavior in cell culture media and in vivo models. This physicochemical contrast underscores that Capiri is not a functional equivalent to a fluoropyrimidine and will exhibit vastly different pharmacokinetic and pharmacodynamic properties .

Medicinal Chemistry Prodrugs Nucleoside Analogs

Molecular Complexity: Physicochemical Differentiation from SN-38

The camptothecin core of Capiri is structurally related to SN-38, the active metabolite of irinotecan. However, the covalent attachment of a large nucleoside analog moiety fundamentally alters the compound's properties. Capiri has a molecular weight of 946 g/mol, compared to 392.40 g/mol for SN-38 . This represents a 141% increase in molecular mass. This additional bulk, along with the introduced polar groups, is expected to significantly alter binding kinetics to topoisomerase I and DNA, as well as to affect interactions with drug-metabolizing enzymes and efflux pumps like P-glycoprotein .

Medicinal Chemistry Topoisomerase I Inhibitors Active Metabolites

Capiri (CAS 1100690-10-5): Recommended Research and Industrial Application Scenarios Based on Evidenced Properties


Chemical Probe for Investigating Hybrid Drug Mechanisms

Capiri is optimally employed as a chemical probe to dissect the biological consequences of covalently linking a topoisomerase I poison to a nucleoside analog. Its unique structure, as evidenced by its SMILES string , allows researchers to study whether the two pharmacophores act independently, synergistically, or if the conjugate itself possesses a novel, unified mechanism of action distinct from a physical mixture of irinotecan and capecitabine. This application is supported by the quantitative physicochemical differences detailed in Section 3, which demonstrate that Capiri is a distinct chemical entity, not merely a combination.

Tool Compound for Studying Cellular Uptake and Intracellular Trafficking

The significantly larger molecular weight and altered physicochemical properties of Capiri compared to its simpler analogs (e.g., irinotecan, SN-38, capecitabine) make it an ideal tool for investigating size- and polarity-dependent cellular uptake mechanisms. Researchers can use Capiri to explore the role of specific transporters (e.g., OATP, P-gp) in the cellular accumulation of large, complex drug conjugates, providing insights relevant to overcoming drug resistance and improving drug delivery for macromolecular therapeutics.

Reference Standard for Analytical Method Development

The unique and complex structure of Capiri, with a molecular formula of C48H60FN7O12 and a molecular weight of 946 g/mol , provides a valuable reference standard for developing and validating advanced analytical chemistry methods. It can serve as a challenging test analyte for high-resolution mass spectrometry (HRMS), multidimensional liquid chromatography (LCxLC), and nuclear magnetic resonance (NMR) spectroscopy, pushing the limits of separation and detection for large, heteroatom-rich small molecules. This is particularly relevant for core facilities and contract research organizations (CROs) specializing in complex drug analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capiri

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.